molecular formula C22H16ClNO4S B2424506 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide CAS No. 923217-03-2

4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide

Cat. No.: B2424506
CAS No.: 923217-03-2
M. Wt: 425.88
InChI Key: AJLGSTQUWRWCFT-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chromen-4-one moiety, a benzenesulfonamide group, and a 2-methylphenyl substituent. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized via the condensation of salicylaldehyde with an appropriate acetophenone derivative under acidic conditions, followed by cyclization.

    Introduction of the 2-Methylphenyl Group: The 2-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction using 2-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Modulation of Signaling Pathways: Interfering with signaling pathways that regulate cell growth, differentiation, and apoptosis.

    Interaction with DNA/RNA: Binding to nucleic acids and affecting their function and stability.

Comparison with Similar Compounds

4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have similar structures but different substituents, which can affect their biological activities and properties.

    Other Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole, which have different core structures but share the sulfonamide functional group.

    Chromen-4-one Derivatives: Compounds with the chromen-4-one core but different substituents, which can influence their chemical reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

4-chloro-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO4S/c1-14-4-2-3-5-18(14)22-13-20(25)19-12-16(8-11-21(19)28-22)24-29(26,27)17-9-6-15(23)7-10-17/h2-13,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLGSTQUWRWCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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